Ansamycin; LM-427

Description

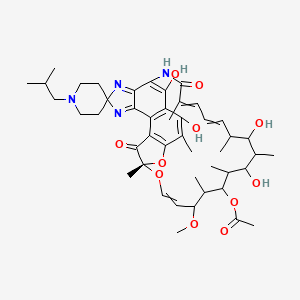

Ansamycin LM-427, also known as rifabutin, is a semi-synthetic spiropiperidyl-rifamycin derivative belonging to the ansamycin class of antibiotics . Structurally, it features a macrolactam "ansa" bridge connecting a naphthoquinone core and a piperidyl side chain, distinguishing it from other rifamycins like rifampicin . LM-427 inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and exerting bactericidal effects . It is clinically used to treat tuberculosis and infections caused by Mycobacterium avium-intracellulare (MAC), particularly in rifampicin-resistant cases and immunocompromised patients .

Structure

2D Structure

Properties

Molecular Formula |

C46H62N4O11 |

|---|---|

Molecular Weight |

847.0 g/mol |

IUPAC Name |

[(7S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/t23?,25?,26?,27?,30?,37?,38?,41?,45-/m0/s1 |

InChI Key |

AZFBLLCNOQPJGJ-BNNCVWCESA-N |

Isomeric SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rifabutin is synthesized from rifamycin S through a series of chemical reactions. One method involves the bromination of rifamycin S to produce 3-bromine rifamycin-S, which is then further processed to yield rifabutin . The reaction conditions typically involve the use of bromine sources like potassium bromide and ethyl acetate, followed by crystallization and drying processes .

Industrial Production Methods: Industrial production of rifabutin involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Huisgen Dipolar Cycloaddition (CuAAC)

-

Reactants : C(9)- or C(10)-alkyne-functionalized ansamycin intermediates (e.g., 3f , 4f ) + azides (benzyl, saccharide, nucleoside, or geldanamycin-derived azides).

-

Conditions : THF/methanol or TBA/H₂O solvent systems.

-

Products : Triazole-bridged conjugates (5a–f , 6a–f ) (Figure 3 in ).

-

Significance : Enhances molecular diversity for probing RNA polymerase (RNAP) interactions or developing antibody-drug conjugates.

Heck Cross-Coupling Reactions

-

Reactants : Ether-4-iodobenzyl/vinylbenzyl ansamycin intermediates (3b , 4b , 3j , 4j ) + aryl halides.

-

Conditions : Palladium catalysts, optimized for ansa bridge stability.

-

Products : Ether-4-vinylbenzyl conjugates (7 , 8 ) (Figure 4 in ).

-

Limitations : Allyl ether intermediates (3d , 4d ) decompose under Heck conditions, limiting utility .

Structural Modifications Impacting Biological Activity

The ansa bridge’s conformation and substituents dictate interactions with bacterial RNAP and resistance profiles:

Key Modifications in LM-427 and Analogs

Mechanistic Insights from Structural Studies

X-ray crystallography of Thermus thermophilus and Escherichia coli RNAP complexes with ansamycins reveals:

-

Binding Pocket Interactions :

-

Resistance Mitigation :

Comparative Reactivity of Ansamycin Derivatives

Research Implications

Scientific Research Applications

Rifabutin has a wide range of applications in scientific research:

Mechanism of Action

Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria . This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it highly effective against bacterial infections .

Comparison with Similar Compounds

Table 1: MIC Comparison of LM-427 and Rifampicin

| Mycobacterium Species | Medium | LM-427 MIC~90~ (mg/L) | Rifampicin MIC~90~ (mg/L) |

|---|---|---|---|

| M. tuberculosis (sensitive) | 7H11 | 0.06 | 0.06 |

| M. tuberculosis (resistant) | Löwenstein-Jensen | 128 | 1024 |

| M. avium-intracellulare | 7H11 | 2 | 64 |

Comparison with Other Ansamycins

Structural and Functional Diversity

Ansamycins are categorized into benzoquinoid (e.g., geldanamycin) and naphthoquinoid (e.g., rifamycins) subtypes based on their aromatic core . LM-427, a naphthoquinoid ansamycin, contrasts with geldanamycin, which inhibits HSP90 in cancer cells . Mutasynthetic approaches have generated novel ansamycins, such as aminoansamycins A–G, which exhibit antiproliferative activity (IC~50~: 0.5–5 nM) surpassing geldanamycin in some cases .

Table 2: Key Ansamycin Derivatives and Their Activities

Spectrum of Activity

While LM-427 is specialized for mycobacteria, other ansamycins like ansamitocins (e.g., maytansine) show antitumor activity . Cross-activity is rare; for example, geldanamycin lacks antimycobacterial effects despite structural similarities .

Pharmacokinetic and Toxicity Profile

LM-427’s high lipophilicity enhances tissue distribution, with lung concentrations reaching 10–20 times plasma levels in mice . Clinical studies report mild adverse effects (e.g., uveitis, gastrointestinal distress) compared to rifampicin’s hepatotoxicity . In contrast, geldanamycin derivatives face challenges like hepatic toxicity and low solubility .

Resistance Mechanisms and Cross-Resistance

LM-427 and rifampicin share resistance mechanisms, primarily mutations in the rpoB gene encoding RNA polymerase . However, LM-427 retains partial activity against M. avium strains resistant to rifampicin (13% vs. 100% resistance at 1.0 µg/ml) . Newer ansamycins, such as C17-benzene ansamycins, avoid cross-resistance through structural modifications .

Q & A

Q. Q. How should researchers integrate in silico modeling with in vitro data to predict Ansamycin’s efficacy against emerging mycobacterial strains?

- Methodological Answer :

- Molecular Dynamics Simulations : Model Ansamycin-RNA polymerase interactions using ROSIE or AutoDock.

- Machine Learning : Train classifiers on MIC data paired with genomic features (e.g., SNP profiles).

- In Vitro Validation: Test top-predicted candidates in hollow-fiber infection models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.